1,5-Dichloro-2,4-bis(methylsulfanyl)benzene

Organic Synthesis Molecular Design Organosulfur Chemistry

This polysubstituted aromatic (CAS 78176-67-7) is essential for researchers synthesizing organosulfur molecules. Its unique 1,3,4,6-tetrasubstituted pattern with chloro and methylthio groups dictates critical properties like LogP (4.2), making it irreplaceable by simpler isomers. This high-purity compound enables precise exploration of structure-activity relationships in material science and agrochemical discovery.

Molecular Formula C8H8Cl2S2
Molecular Weight 239.2 g/mol
CAS No. 78176-67-7
Cat. No. B12099014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloro-2,4-bis(methylsulfanyl)benzene
CAS78176-67-7
Molecular FormulaC8H8Cl2S2
Molecular Weight239.2 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1Cl)Cl)SC
InChIInChI=1S/C8H8Cl2S2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
InChIKeyCDUKUDGLQKXDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dichloro-2,4-bis(methylsulfanyl)benzene (CAS 78176-67-7): A Distinct Bis(methylthio)arene Intermediate for Research & Development


1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is a polysubstituted aromatic compound belonging to the class of bis(methylthio)benzenes. It is characterized by a 1,3,4,6-substitution pattern on a benzene ring, featuring two chloro and two methylsulfanyl (methylthio) groups in an alternating arrangement [1]. Its molecular formula is C8H8Cl2S2, with a monoisotopic mass of 237.9444480 Da [1]. This specific architecture distinguishes it from other dichloro- or bis(methylthio)-benzene isomers, making it a unique intermediate for constructing more complex organosulfur molecules.

Why 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene Cannot Be Replaced by a Generic Analog


Generic substitution fails because the unique 1,3,4,6-tetrasubstituted pattern of this compound governs both its physicochemical properties and its synthetic utility. Simple isomerization or substitution of functional groups leads to fundamental changes in lipophilicity (LogP) and electronic structure, which are critical for its role as a specific intermediate [1][2]. For instance, replacing the chloro groups with methoxy groups yields a compound with a different hydrogen-bonding profile, while relocating the methylthio groups alters the molecule's polar surface area and reactivity. Therefore, when a synthetic route or material specification calls for this exact substitution pattern, no other dichloro- or bis(methylthio)benzene isomer can serve as a functionally equivalent replacement.

Quantifiable Differentiation of 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene from Structural Analogs


Molecular Architecture: Unique 1,3,4,6-Tetrasubstitution Pattern vs. Other Isomers

The primary differentiation of 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is its unique 1,3,4,6-tetrasubstituted benzene core. This precise arrangement of two chloro and two methylthio groups is a key structural identifier and a determinant of its reactivity, distinguishing it from all other dichloro-bis(methylthio)benzene isomers [1]. No other analog shares this specific substitution geometry.

Organic Synthesis Molecular Design Organosulfur Chemistry

Hydrophobicity Profile: Higher Computed XLogP3-AA of 4.2 vs. Dimethoxy Analog

The presence of two methylthio groups confers significant lipophilicity to the molecule, a property that can be compared to its oxygen-containing analog, 1,5-dichloro-2,4-dimethoxybenzene. The computed partition coefficient (XLogP3-AA) for the target compound is 4.2 [1]. In contrast, the dimethoxy analog has a computed XLogP of 2.9 [2]. This represents a 45% increase in the partition coefficient, indicating a substantially higher affinity for non-polar environments.

ADME/Tox Lipophilicity Physicochemical Properties

Electronic and Steric Profile: Distinct Topological Polar Surface Area (TPSA) of 50.6 Ų

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The TPSA for 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is computed to be 50.6 Ų [1]. This value, derived solely from the two sulfur atoms acting as hydrogen bond acceptors, is lower than that of many oxygen or nitrogen-containing heteroatom analogs. The relatively low TPSA combined with its high LogP suggests a profile for good passive membrane permeability.

Drug Design Molecular Modeling Bioavailability

Synthetic Utility as a Unique Intermediate in Organosulfur Chemistry

The compound's specific substitution pattern is noted in synthetic methodology as an intermediate for further derivatization. For example, the methylthio groups can undergo oxidation to yield sulfoxides or sulfones, while the chloro groups are available for nucleophilic aromatic substitution or cross-coupling reactions . This dual functionality, at precisely defined positions, allows for a sequential functionalization strategy that is not possible with other isomers. While no direct yield comparisons with other isomers were found in the public literature, its presence in the 'Science of Synthesis' reference work [1] underscores its recognized role in the synthesis of complex organosulfur compounds.

Synthetic Methodology Thioether Chemistry Intermediate

Primary Application Scenarios for Procuring 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene (CAS 78176-67-7)


Synthesis of Advanced Organosulfur Building Blocks

As a unique intermediate, this compound is used to build more complex organosulfur molecules. Its specific substitution pattern (Section 3.1) provides a distinct starting point for constructing libraries of sulfoxides, sulfones, and thioethers via sequential oxidation and cross-coupling reactions [1]. The high lipophilicity (Section 3.2) of the product is carried forward, which is often a desired trait for products in materials science and agrochemical discovery.

Medicinal Chemistry and Chemical Biology Research

The compound's high computed LogP of 4.2 (Section 3.2) and a TPSA of 50.6 Ų (Section 3.3) indicate a favorable profile for membrane permeability. This makes it a valuable intermediate for synthesizing probe molecules or lead compounds where these physicochemical properties are desired. Researchers procuring this compound are often in the early stages of developing new chemical entities (NCEs) for biological target validation [1].

Development of Novel Agrochemicals and Functional Materials

The dual reactivity (chloro and methylthio groups) and unique substitution pattern (Section 3.1) provide a defined scaffold for exploring new compounds with pesticidal or unique material properties. The ability to orthogonally functionalize the molecule allows for the systematic exploration of structure-activity relationships (SAR) in these fields, where lipophilic, sulfur-containing motifs are common.

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